[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC651079 is a chemical compound known for its ability to induce apoptosis in cancer cells. It has been studied for its potential use in cancer therapy, particularly in cases where traditional treatments are ineffective due to p53 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC651079 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are detailed in various research articles, but generally, it involves the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of NSC651079 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
NSC651079 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
NSC651079 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes, particularly apoptosis.
Medicine: Investigated for its potential use in cancer therapy, especially in cases with p53 mutations.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
NSC651079 exerts its effects by inducing apoptosis in cancer cells. It activates caspase enzymes, leading to the cleavage of cytokeratin-18 and other cellular proteins. This process is independent of the p53 pathway, making it effective even in cells with p53 mutations. The compound also induces lysosomal membrane permeabilization, leading to the release of cathepsin B and cathepsin D into the cytosol, which further promotes apoptosis .
Comparison with Similar Compounds
Similar Compounds
NSC687852: Another compound that induces DNA damage and p53 expression but shows different dose-response characteristics.
NSC652287: Known for its ability to induce apoptosis through different pathways.
Uniqueness
NSC651079 is unique in its ability to induce apoptosis independently of the p53 pathway. This makes it particularly valuable for treating cancers with p53 mutations, which are often resistant to traditional therapies .
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate |
InChI |
InChI=1S/C16H17N3O4/c1-3-10(20)23-9-4-5-19-13-11(17-16(9)19)15(22)12(18-6-7-18)8(2)14(13)21/h9H,3-7H2,1-2H3 |
InChI Key |
NPSQJYCWTMTMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCN2C1=NC3=C2C(=O)C(=C(C3=O)N4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.